N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, difluorophenyl ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyano Intermediate: The initial step often involves the reaction of an appropriate alkyl halide with sodium cyanide to form the cyano intermediate.
Amidation Reaction: The cyano intermediate is then subjected to an amidation reaction with 2,6-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and difluorophenyl ring play crucial roles in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylethyl)-2-[(2,6-dichlorophenyl)(methyl)amino]-N-methylacetamide
- N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(ethyl)amino]-N-methylacetamide
Uniqueness
Compared to its analogs, N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide exhibits unique properties due to the presence of the difluorophenyl group, which enhances its stability and binding affinity. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2,6-difluoro-N-methylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-14(2,9-17)19(4)12(20)8-18(3)13-10(15)6-5-7-11(13)16/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFSQHVMVPILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN(C)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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